
2-Butanona, 4-(1,3-tiazol-2-il)-
Descripción general
Descripción
“4-(1,3-Thiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of thiazole derivatives is influenced by the substituents on the thiazole ring. Electron-donating groups can shift the chemical shifts of the ring protons, while halogens like Cl- and Br- have the opposite effect .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluyendo “2-Butanona, 4-(1,3-tiazol-2-il)-”, han sido estudiados por sus propiedades antimicrobianas. Estos compuestos pueden inhibir el crecimiento de varias bacterias y hongos, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos antibióticos y agentes antifúngicos .
Propiedades Anticancerígenas
La investigación ha indicado que los compuestos de tiazol exhiben actividades anticancerígenas. Pueden interferir con la proliferación de células cancerosas y pueden inducir apoptosis. Esto los hace valiosos para diseñar nuevos medicamentos contra el cáncer .
Efectos Antidiabéticos
Los derivados de tiazol también se están explorando por sus efectos antidiabéticos. Pueden actuar sobre diferentes objetivos dentro de las vías metabólicas involucradas en la diabetes, ofreciendo un nuevo enfoque para controlar esta condición .
Usos Antiinflamatorios
Las propiedades antiinflamatorias de los compuestos de tiazol están bien documentadas. Pueden modular las vías inflamatorias, lo que podría ser beneficioso en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Potencial Antioxidante
Algunos derivados de tiazol han mostrado una potente actividad antioxidante. Pueden neutralizar los radicales libres y pueden proteger las células del estrés oxidativo, que está relacionado con varias enfermedades crónicas .
Aplicaciones Antihipertensivas
Los compuestos de tiazol se han investigado por su potencial para actuar como agentes antihipertensivos. Pueden ejercer efectos sobre los vasos sanguíneos y la regulación de la presión arterial, contribuyendo a la salud cardiovascular .
Actividad Anti-Alzheimer
Existe interés en el papel de los derivados de tiazol en las enfermedades neurodegenerativas. Pueden tener aplicaciones en el tratamiento de la enfermedad de Alzheimer al afectar la agregación de beta-amiloide u otros mecanismos .
Efectos Hepatoprotectores
Los derivados de tiazol podrían ofrecer efectos hepatoprotectores, protegiendo el hígado de diversas toxinas y lesiones. Esto podría ser particularmente útil en el contexto del daño hepático inducido por fármacos .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiazole derivatives are known to bind with various enzymes and receptors, leading to a wide range of biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
4-(1,3-Thiazol-2-yl)butan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular processes. Additionally, 4-(1,3-Thiazol-2-yl)butan-2-one has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways .
Cellular Effects
The effects of 4-(1,3-Thiazol-2-yl)butan-2-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, 4-(1,3-Thiazol-2-yl)butan-2-one has been observed to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(1,3-Thiazol-2-yl)butan-2-one exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a decrease in the production of specific metabolites . Additionally, the compound can interact with transcription factors, altering gene expression and subsequently affecting cellular functions . The binding interactions of 4-(1,3-Thiazol-2-yl)butan-2-one with biomolecules are crucial for its biochemical activity, as they determine the compound’s specificity and potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Thiazol-2-yl)butan-2-one change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,3-Thiazol-2-yl)butan-2-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 4-(1,3-Thiazol-2-yl)butan-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(1,3-Thiazol-2-yl)butan-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of metabolites . The compound’s influence on metabolic flux can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism . Understanding the metabolic pathways involving 4-(1,3-Thiazol-2-yl)butan-2-one is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(1,3-Thiazol-2-yl)butan-2-one within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects . The distribution of 4-(1,3-Thiazol-2-yl)butan-2-one within tissues also determines its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(1,3-Thiazol-2-yl)butan-2-one is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences energy production and metabolic processes . Understanding the subcellular localization of 4-(1,3-Thiazol-2-yl)butan-2-one provides insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(9)2-3-7-8-4-5-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUSJWJPIGVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




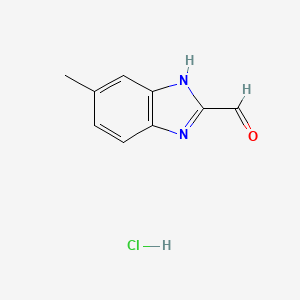
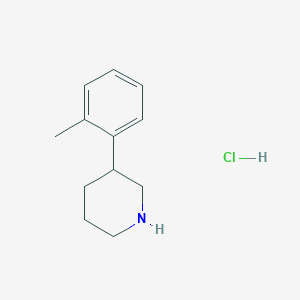
![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)
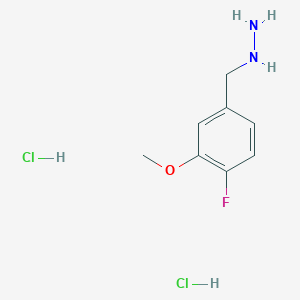
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
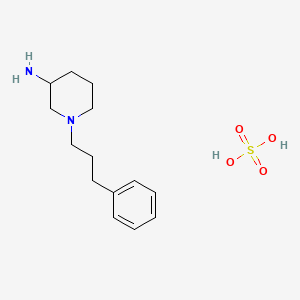
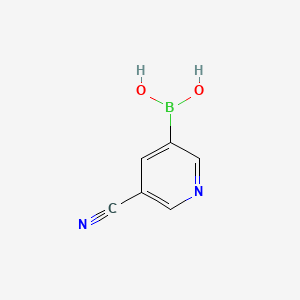

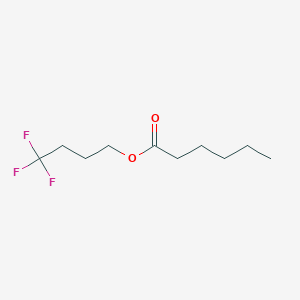
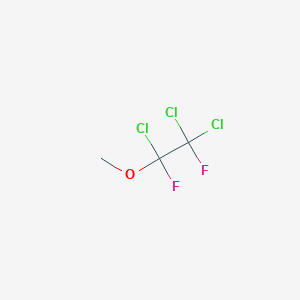
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
